molecular formula C7H8N2O3S B15473707 Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate CAS No. 39185-64-3

Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate

Cat. No.: B15473707
CAS No.: 39185-64-3
M. Wt: 200.22 g/mol
InChI Key: VKXBEYAHOVALIZ-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3S and its molecular weight is 200.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-3-5(10)9-7(8-4)13-2/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXBEYAHOVALIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285466
Record name methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39185-64-3
Record name NSC42015
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-(methylsulfanyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article summarizes the findings related to its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

C8H10N2O3S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Key Properties:

  • Molecular Weight: 202.24 g/mol
  • Melting Point: Data not widely reported, but similar compounds have melting points ranging from 110°C to 150°C.
  • Solubility: Soluble in organic solvents like DMSO and ethanol.

Synthesis Methods

The synthesis of this compound typically involves the reaction of methyl 2-(methylsulfanyl)-4,6-dioxo-1,6-dihydropyrimidine derivatives with various carboxylic acids or their derivatives under acidic or basic conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against several strains:

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate32 µg/mL
Staphylococcus aureusStrong16 µg/mL
Mycobacterium tuberculosisSignificant8 µg/mL

The compound showed a potent effect against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC comparable to standard antibiotics like penicillin .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Induces apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Inhibits cell proliferation

The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The presence of the methylsulfanyl group enhances lipophilicity, facilitating membrane penetration.
  • The carbonyl group at position 6 is crucial for interaction with biological targets.

Comparative studies with other pyrimidine derivatives suggest that modifications at positions 2 and 4 can significantly alter potency and selectivity against different microbial strains and cancer cell lines .

Case Studies

  • Antimicrobial Evaluation : In a study involving various synthesized dihydropyrimidines, methyl 2-(methylsulfanyl)-6-oxo was among the top candidates with broad-spectrum antimicrobial activity. It was effective against both Gram-negative and Gram-positive bacteria, demonstrating its potential as a lead compound for antibiotic development .
  • Cytotoxicity Studies : A case study involving the treatment of breast cancer cells with this compound revealed a dose-dependent increase in apoptotic markers, indicating its potential use in cancer therapy. Further investigations are needed to explore its efficacy in vivo .

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